molecular formula C12H7Cl2F3N4O2 B1492214 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide CAS No. 1823184-12-8

5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide

Cat. No.: B1492214
CAS No.: 1823184-12-8
M. Wt: 367.11 g/mol
InChI Key: SLSNSMOXUDATSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is a high-purity chemical compound provided for research and development purposes. This molecule, with the CAS registry number 1823184-12-8 and a molecular formula of C 12 H 7 Cl 2 F 3 N 4 O 2 , has a molecular weight of 367.11 g/mol . Its complex structure features a bipyridine core, which is of significant interest in medicinal chemistry and agrochemical research for designing targeted bioactive molecules. The compound's InChIKey is SLSNSMOXUDATSX-UHFFFAOYSA-N . As a specialized building block, it is intended for use by qualified researchers in laboratory settings only. This product is offered with the explicit understanding that it is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSNSMOXUDATSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through its chloro and trifluoromethyl groups, which can form strong bonds with the active sites of enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production. Additionally, this compound can affect cell signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling events.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function. This binding interaction is facilitated by the chloro and trifluoromethyl groups, which can form strong bonds with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function. These dosage-dependent effects highlight the importance of careful dosage regulation when using this compound in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and biochemical reactions.

Biological Activity

The compound 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H8Cl2F6N4OC_{12}H_{8}Cl_{2}F_{6}N_{4}O, with a molecular weight of approximately 377.07 g/mol. The presence of trifluoromethyl and chloro groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : Many pyridine derivatives act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Certain derivatives can interact with neurotransmitter receptors, influencing neuronal signaling and activity.
  • Anticancer Activity : Some studies have shown that related compounds inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Anticancer Activity

In a study examining the effects of various pyridine derivatives on L1210 mouse leukemia cells, compounds similar to this compound exhibited potent inhibition with IC50 values in the nanomolar range. This suggests significant potential for anticancer applications .

Enzyme Inhibition

Another study focused on the inhibition of the hERG potassium channel, which is crucial for cardiac repolarization. Compounds within this chemical class have shown varying degrees of inhibition on hERG channels, which could lead to cardiotoxicity if not properly managed .

Compound NameIC50 Value (nM)Biological Target
Compound A260hERG Channel
Compound B80hERG Channel

Case Study 1: Antitumor Efficacy

A recent investigation into a series of pyridine derivatives demonstrated that those with structural similarities to the target compound effectively inhibited tumor growth in xenograft models. The study highlighted the importance of substituent groups in enhancing biological activity .

Case Study 2: Cardiovascular Safety Profile

Another critical analysis assessed the cardiovascular safety profile of similar compounds in preclinical models. The findings indicated that while some derivatives showed promise as therapeutic agents, they also posed risks associated with hERG channel blockade, necessitating further evaluation .

Comparison with Similar Compounds

Key Compound for Comparison: 3-Chloro-N-phenyl-phthalimide

  • Molecular formula: C₁₄H₈ClNO₂
  • Molecular weight : 257.67 g/mol
  • Functional groups : Chlorine substituent, phthalimide core, phenyl group .

Target Compound vs. 3-Chloro-N-phenyl-phthalimide

Parameter Target Compound 3-Chloro-N-phenyl-phthalimide
Core structure Bipyridine with dihydropyridinone Phthalimide (isoindole-1,3-dione)
Substituents Cl, CF₃, N-hydroxycarboximidamide Cl, phenyl
Hydrogen bond donors 2 0
Hydrogen bond acceptors 7 3
Molecular weight 367.11 g/mol 257.67 g/mol
Applications Medicinal (undisclosed targets) Polymer synthesis (monomer for polyimides)

Structural Insights :

  • The target compound’s N-hydroxycarboximidamide group and trifluoromethyl substituent enhance polar interactions and metabolic stability, making it suitable for medicinal applications .
  • In contrast, 3-chloro-N-phenyl-phthalimide’s rigid phthalimide core and phenyl group favor thermal stability, aligning with its use in high-performance polymers .

Physicochemical and Pharmacokinetic Differences

Solubility and Bioavailability

  • However, the trifluoromethyl group may improve membrane permeability .
  • 3-Chloro-N-phenyl-phthalimide’s low TPSA (43.4 Ų) and absence of hydrogen bond donors favor hydrophobicity, ideal for polymer matrices but unsuitable for drug delivery .

Preparation Methods

Amidoxime Intermediate Formation

A critical intermediate in the synthesis is the amidoxime derivative, which introduces the N-hydroxy carboximidamide group. This is typically prepared by reacting nitrile-containing precursors with hydroxylamine under controlled conditions.

  • For example, a cyano-substituted pyridinyl compound can be treated with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide in methanol at low temperature (0–5 °C), followed by stirring at room temperature. This reaction converts the nitrile group into the amidoxime functionality with high yield (up to 85%) and purity.

Selective Acylation and Cyclization

The amidoxime intermediate is then subjected to acylation to form heterocyclic rings such as oxadiazoles or pyranones, depending on the acylating agent and reaction conditions.

  • Acylation with trifluoroacetic anhydride in the presence of pyridine can yield trifluoromethyl-substituted heterocycles with moderate yields (~61%).
  • Heating and refluxing conditions are often employed to promote cyclization and ring closure, ensuring the formation of the 2-oxo-1,2-dihydropyridine core.

Oxidation and Hydroxylation Steps

The N-hydroxy group and 2-oxo functionalities require careful oxidation steps.

  • Oxidation of the dihydropyridine ring to the 2-oxo form can be achieved using mild oxidants such as manganese dioxide or catalytic systems that preserve sensitive groups.
  • Hydroxylation to form the N-hydroxy carboximidamide is typically done during amidoxime formation but may require additional purification and recrystallization to ensure stability.

Representative Experimental Procedure (Based on Literature Analogs)

Step Reagents and Conditions Outcome Yield (%) Notes
1. Amidoxime formation Hydroxylamine hydrochloride, KOH, MeOH, 0 °C to RT Conversion of nitrile to amidoxime 85 Yellow powder, mp 290–295 °C (decomp.)
2. Acylation and cyclization Trifluoroacetic anhydride, pyridine, CH2Cl2, reflux Formation of trifluoromethyl-substituted heterocycle 61 White crystals, mp 134–135 °C
3. Chlorination NCS or sulfuryl chloride, mild conditions Introduction of chloro substituents on pyridine Variable Requires control to avoid over-chlorination
4. Oxidation MnO2 or catalytic oxidants Conversion to 2-oxo dihydropyridine Moderate Preserves N-hydroxy group

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR) : Characteristic bands for N–OH (~3469 cm⁻¹), C=O (~1668 cm⁻¹), and aromatic C–Cl observed.
  • Nuclear Magnetic Resonance (NMR) : Proton NMR shows signals for NH2, OH, and aromatic protons with coupling constants confirming substitution patterns; Carbon NMR confirms trifluoromethyl carbon shifts (quartet due to fluorine coupling).
  • Elemental Analysis : Confirms expected C, H, N content consistent with the target compound.

Research Findings and Optimization Notes

  • The amidoxime formation step is critical and benefits from low temperature and controlled addition to maximize yield and purity.
  • The trifluoromethylation step is sensitive to reaction conditions; use of anhydrides and pyridine provides good selectivity.
  • Chlorination requires careful reagent choice and stoichiometry to avoid side reactions.
  • The overall synthetic route is scalable and adaptable for analog synthesis with variations in substituents.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Yield (%) Key Observations
Amidoxime formation NH2OH·HCl, KOH, MeOH, 0 °C to RT 85 High yield, yellow powder, stable intermediate
Acylation & cyclization Trifluoroacetic anhydride, pyridine 61 Efficient ring closure, white crystalline product
Chlorination NCS or sulfuryl chloride, mild temp Variable Requires control to prevent over-chlorination
Oxidation MnO2 or catalytic oxidants Moderate Maintains N-hydroxy group integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key step involves reacting intermediates (e.g., halogenated pyridines) with hydroxylamine derivatives under basic conditions. Bases such as diazabicycloundecene (DBU) or sodium carbonate are critical for deprotonation and facilitating coupling . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires careful control of reaction time (12–24 hrs) and temperature (60–80°C).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves structural features like chloro- and trifluoromethyl-substituents. For example, ¹⁹F NMR detects the -CF₃ group at ~-60 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 424.987). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxylamine (-N-OH, ~3200 cm⁻¹) groups .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations.
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to controls.
  • Solubility : Measure in PBS (pH 7.4) or DMSO for dose-response reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Core modifications : Replace the pyridine ring with isosteres (e.g., pyrimidine) to evaluate electronic effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-chloro position to probe reactivity.
  • Computational modeling : Use DFT calculations (Gaussian 16) to predict binding affinities and ADMET properties .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Metabolic stability : Test compound stability in liver microsomes to identify degradation products.
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :

  • Kinetic studies : Monitor intermediates via LC-MS at timed intervals.
  • Isotopic labeling : Use ¹⁸O-labeled hydroxylamine to track oxygen incorporation in the product.
  • Computational studies : Perform transition-state analysis with Gaussian to identify rate-limiting steps .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • HPLC-MS analysis : Identify degradation products using a C18 column (gradient: 5–95% acetonitrile/water).
  • pH-rate profiling : Determine degradation kinetics at pH 2–9 to identify labile functional groups .

Q. How can in vivo toxicity and pharmacokinetic profiles be optimized?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to prioritize analogs with favorable logP (2–4) and TPSA (<140 Ų).
  • Rodent studies : Administer 10–50 mg/kg doses (IV/PO) to measure plasma half-life (t₁/₂) and bioavailability.
  • Toxicogenomics : Perform RNA-seq on liver tissue to identify off-target gene expression .

Q. What crystallographic techniques are effective for resolving its 3D structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/diethyl ether).
  • Data collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) structures.
  • Refinement : Apply SHELXL-2018 to model thermal displacement parameters and hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.